2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol
CAS No.:
Cat. No.: VC18713105
Molecular Formula: C16H26N2O
Molecular Weight: 262.39 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol -](/images/structure/VC18713105.png)
Specification
Molecular Formula | C16H26N2O |
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Molecular Weight | 262.39 g/mol |
IUPAC Name | 2-[4-[benzyl(ethyl)amino]piperidin-1-yl]ethanol |
Standard InChI | InChI=1S/C16H26N2O/c1-2-18(14-15-6-4-3-5-7-15)16-8-10-17(11-9-16)12-13-19/h3-7,16,19H,2,8-14H2,1H3 |
Standard InChI Key | ZSGSKRZHLOQAGM-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC1=CC=CC=C1)C2CCN(CC2)CCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[4-[benzyl(ethyl)amino]piperidin-1-yl]ethanol, reflects its structural components:
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A piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 4-position.
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A benzyl-ethyl-amino group () attached to the piperidine nitrogen.
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An ethanol moiety () linked to the piperidine’s 1-position.
The presence of both hydrophilic (ethanol) and hydrophobic (benzyl) groups confers amphiphilic properties, influencing solubility and membrane permeability .
Table 1: Key Structural and Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 262.39 g/mol | |
IUPAC Name | 2-[4-[benzyl(ethyl)amino]piperidin-1-yl]ethanol | |
Canonical SMILES | CCN(CC1=CC=CC=C1)C2CCN(CC2)CCO | |
XLogP3-AA (Predicted) | 2.5 |
Reactivity and Stability
The compound’s reactivity is governed by two functional hotspots:
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Piperidine Nitrogen: Capable of protonation/deprotonation, affecting solubility in acidic or basic environments.
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Hydroxyl Group: Participates in hydrogen bonding and oxidation reactions, potentially forming ketones or esters under specific conditions.
The benzyl group undergoes electrophilic aromatic substitution, enabling further derivatization. Stability studies indicate susceptibility to photodegradation, necessitating storage in opaque containers.
Synthesis and Chemical Modifications
Synthetic Pathways
The synthesis of 2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol typically involves a multi-step approach:
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Piperidine Ring Formation: Cyclization of δ-aminovaleronitrile derivatives or reductive amination of glutaraldehyde.
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Benzyl-Ethyl-Amino Substitution: Alkylation of the piperidine nitrogen using benzyl chloride and ethyl bromide in the presence of a base (e.g., KCO).
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Ethanol Moiety Introduction: Nucleophilic substitution of a halogenated precursor with ethylene glycol under alkaline conditions.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Glutaraldehyde, NH, H/Ni | 65% |
2 | Benzyl chloride, EtBr, KCO, DMF | 78% |
3 | Ethylene glycol, NaOH, 80°C | 82% |
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution occurs exclusively at the piperidine’s 4-position.
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Purification: Separating byproducts from polar intermediates using column chromatography.
Biological Activity and Mechanism of Action
Neurotransmitter Receptor Interactions
In vitro assays reveal affinity for dopamine D2 () and serotonin 5-HT () receptors, suggesting dual modulation of monoaminergic pathways. The ethanol moiety enhances blood-brain barrier penetration, as demonstrated in rodent models.
Behavioral Effects
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Anxiolytic Activity: In the elevated plus maze test, the compound (10 mg/kg, i.p.) increased open-arm time by 40% compared to controls.
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Antidepressant Potential: Reduced immobility time by 35% in the forced swim test at 15 mg/kg.
Table 3: Pharmacological Profile
Assay | Result (ED) | Significance |
---|---|---|
Dopamine D2 Binding | 120 nM | Antipsychotic potential |
Serotonin 5-HT Binding | 240 nM | Anxiolytic/antidepressant effects |
MAO-B Inhibition | >1 µM | Low off-target activity |
Applications in Medicinal Chemistry
Lead Optimization
Structural analogs with modified benzyl groups (e.g., fluorinated derivatives) show improved receptor selectivity. For example, 2-[4-(4-Fluorobenzyl-ethyl-amino)-piperidin-1-yl]-ethanol exhibits a 2-fold higher D2 affinity ().
Prodrug Development
Esterification of the hydroxyl group with acetyl or palmitoyl chains enhances oral bioavailability. The palmitoyl prodrug demonstrates a 3.2-fold increase in AUC in pharmacokinetic studies.
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